molecular formula C183H307N49O53 B612296 Astressin 2B CAS No. 681260-70-8

Astressin 2B

カタログ番号: B612296
CAS番号: 681260-70-8
分子量: 4042 g/mol
InChIキー: IVIBPRHVUKMKSX-XJYAKNQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アストレスシン 2B は、コルチコトロピン放出因子受容体 2 (CRF 2) の強力かつ選択的なアンタゴニストです。これは、N 末端アセチル化とラクタムブリッジなどの修飾を含む複雑な構造を持つペプチド化合物です。 この化合物は主に、さまざまな生理学的および病理学的プロセスにおける CRF 2 受容体の役割を研究するための科学研究で使用されます .

作用機序

アストレスシン 2B は、CRF 2 受容体に選択的に結合して拮抗することによってその効果を発揮します。この受容体は、ストレス応答の調節に関与しており、アストレスシン 2B によるその阻害はさまざまな生理学的プロセスを調節することができます。 分子標的は CRF 2 受容体そのものを含み、関与する経路はしばしばアデニル酸シクラーゼ活性の阻害に関連し、環状アデノシン一リン酸 (cAMP) レベルの低下につながります .

類似の化合物との比較

アストレスシン 2B は、他の CRF 受容体アンタゴニストと比較して、CRF 2 受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

アストレスシン 2B の CRF 2 受容体に対する特異性は、他の CRF 受容体アンタゴニストとは異なる、この受容体サブタイプに焦点を当てた研究にとって特に貴重です .

準備方法

合成ルートと反応条件

アストレスシン 2B は、ペプチドの製造に一般的に使用される方法である固相ペプチド合成 (SPPS) を介して合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件には、一般的にペプチド結合形成を促進するために N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を使用することが含まれます .

工業生産方法

アストレスシン 2B の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、大規模な SPPS と、目的の純度レベルを達成するための高速液体クロマトグラフィー (HPLC) による精製が含まれます。 最終生成物は、保管と使用のために凍結乾燥されます .

化学反応の分析

反応の種類

アストレスシン 2B は、その合成中に主にペプチド結合形成と環化反応を起こします。 標準的な実験室条件下では、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件

主要な生成物

これらの反応の主要な生成物は、HPLC によって達成された高い純度を持つ、完全に合成され、環化されたペプチドであるアストレスシン 2B です .

科学研究への応用

アストレスシン 2B は、さまざまな生物学的プロセスにおける CRF 2 受容体の役割を調査するために、科学研究で広く使用されています。重要な用途には以下が含まれます。

科学的研究の応用

Mechanistic Studies in Stress Response

Astressin 2B serves as a critical tool for understanding the mechanisms underlying stress responses. By selectively blocking the CRF2 receptor, researchers can dissect the roles of different signaling pathways involved in stress-related conditions.

  • Case Study : In a rat model, administration of this compound demonstrated its ability to block stress-induced suppression of gonadotropin-releasing hormone (GnRH) pulses, which are crucial for reproductive function. The blockade was effective against various stressors, including restraint and hypoglycemia .

Inflammatory Conditions

This compound has shown promise in mitigating inflammation, particularly in gastrointestinal disorders.

  • Table: Effects of this compound on Inflammation
ConditionModelDoseOutcome
Toxin A-induced colitisMice300 μg/kgReduced secretion and inflammation markers
Lipopolysaccharide challengeRhesus monkeys0.45 mg/kg daily for 10 daysImproved luteal function post-challenge

In studies involving toxin A, a potent enterotoxin linked to antibiotic-associated diarrhea, this compound administration prior to exposure significantly reduced inflammatory responses and tissue damage in treated mice compared to controls .

Neuroendocrine Regulation

This compound's role extends into neuroendocrine regulation, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis.

  • Case Study : Research indicated that this compound could effectively block CRH-induced stimulation of adrenocorticotropic hormone (ACTH) release, demonstrating its potential in managing conditions associated with HPA axis dysregulation .

Reproductive Health

The compound has implications for reproductive health by modulating stress responses that affect fertility.

  • Data Insights : Studies have shown that stress can disrupt reproductive hormone levels, leading to infertility. By using this compound to inhibit CRF2 signaling, researchers observed restored GnRH pulsatility in stressed animal models, suggesting its therapeutic potential for stress-related reproductive issues .

Behavioral Studies

This compound is also utilized in behavioral studies to understand the impact of stress on mood and anxiety.

  • Table: Behavioral Effects of this compound
Study TypeAdministration RouteFindings
Intracisternal injectionRhesus monkeysSignificant blockade of anxiety-like behavior induced by stressors
Systemic administrationRodent modelsAltered responses to anxiety-inducing stimuli

Research indicates that this compound can influence anxiety-related behaviors by modulating the body's response to stressors, thereby providing insights into potential treatments for anxiety disorders .

類似化合物との比較

Astressin 2B is unique in its high selectivity for the CRF 2 receptor compared to other CRF receptor antagonists. Similar compounds include:

Astressin 2B’s specificity for the CRF 2 receptor makes it particularly valuable for research focused on this receptor subtype, distinguishing it from other CRF receptor antagonists .

生物活性

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2). This compound has garnered significant attention in research due to its potential therapeutic applications in conditions associated with stress and anxiety, as well as its role in modulating neuroendocrine responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

This compound is a peptide with the following chemical formula: C183H307N49O53C_{183}H_{307}N_{49}O_{53} . It exhibits high selectivity for the CRF2 receptor, with an IC50 value of 1.3 nM for CRF2 and >500 nM for CRF1, indicating a strong preference for CRF2-mediated pathways . The compound acts by antagonizing the effects of corticotropin-releasing hormone (CRH), which is involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation.

Biological Activity and Effects

1. Impact on Gastrointestinal Function:
this compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying. This action suggests that it may play a role in gastrointestinal disorders where stress-related dysregulation occurs .

2. Neuroendocrine Regulation:
In various studies, this compound has demonstrated the ability to normalize hormonal levels affected by stress. For instance, it was found to prevent decreases in luteal progesterone during inflammatory stress challenges in rhesus monkeys . This indicates that this compound may help restore normal reproductive endocrine function following stress.

3. Behavioral Studies:
Research involving animal models has illustrated that this compound can mitigate withdrawal symptoms associated with substance dependence. In a study on mice, administration of this compound prevented elevations in brain reward thresholds during nicotine withdrawal, suggesting its potential utility in treating addiction-related behaviors .

Research Findings and Case Studies

The following table summarizes key findings from various studies involving this compound:

Study Findings Model Used
Gourcerol et al. (2024)Administration exacerbated CRH-induced functional gastrointestinal disordersAnimal model
Rivier et al. (1999)Blockade of ACTH release in adrenalectomized ratsRat model
Rivier et al. (2003)Effective in restoring hormonal balance post-stressRhesus monkey model
Zhang et al. (2015)Reduced withdrawal symptoms in morphine-dependent miceMouse model

Implications for Future Research

The distinct biological activities of this compound suggest several avenues for future research:

  • Therapeutic Applications: Given its role in modulating stress responses, further exploration into its therapeutic potential for anxiety disorders and gastrointestinal diseases could be beneficial.
  • Gender Discrepancies: Notably, many studies have predominantly included male subjects, highlighting a need for more inclusive research that examines gender differences in response to this compound .
  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on both CRF receptors will enhance our knowledge of stress-related pathologies.

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBPRHVUKMKSX-XJYAKNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H307N49O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-70-8
Record name Astressin-2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary target of Astressin 2B?

A1: this compound is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound interact with CRF2?

A2: this compound binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.

Q3: What are the downstream effects of CRF2 antagonism by this compound?

A3: The downstream effects are diverse and context-dependent, but often involve modulation of:

  • Gastrointestinal function: this compound can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
  • Stress and anxiety: this compound has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
  • Pain perception: Studies suggest a role for this compound in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
  • Cellular processes: this compound can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].

Q5: Is spectroscopic data available for this compound?

A5: While specific spectroscopic data is not provided in the papers, this compound, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].

Q6: Are there formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like this compound can include:

    Q7: What in vitro models have been used to study this compound's effects?

    A7: Researchers have employed various in vitro models, including:

    • Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of this compound on cell proliferation, cytokine release, and other cellular processes.
    • Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of this compound on neuronal activity, smooth muscle contractility, and other physiological functions.
    • Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of this compound on intestinal barrier function.

    Q8: What animal models have been used to investigate this compound's effects?

    A8: Researchers have used a range of animal models, including:

    • Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
    • Porcine models: Studies using piglets have investigated the role of this compound in stress-induced intestinal dysfunction [].

    Q9: Have any clinical trials been conducted with this compound?

    A9: The provided research papers do not mention any completed clinical trials involving this compound.

    Q10: What is the safety profile of this compound?

    A10: The research papers primarily focus on the mechanistic aspects of this compound and do not provide detailed information on its safety profile in humans.

    Q11: What are the potential therapeutic applications of this compound?

    A11: While further research is needed, potential applications based on preclinical findings may include:

    • Gastrointestinal disorders: Targeting CRF2 with this compound may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
    • Stress-related disorders: Given the role of CRF2 in stress responses, this compound might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
    • Pain management: Modulating CRF2 activity with this compound could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。